molecular formula C25H32FN3O4S B4010217 N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

Cat. No.: B4010217
M. Wt: 489.6 g/mol
InChI Key: MJXSQDGIJBGALP-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that features a piperazine ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and sulfonamides, such as:

Uniqueness

N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-4-fluoro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O4S/c1-33-23-11-9-21(10-12-23)27-15-17-28(18-16-27)25(30)19-29(22-5-3-2-4-6-22)34(31,32)24-13-7-20(26)8-14-24/h7-14,22H,2-6,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXSQDGIJBGALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
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N-cyclohexyl-4-fluoro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide

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